Cyclopentylmethanesulfonyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKELTSTWLHPFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370715 | |
| Record name | Cyclopentylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242459-85-4 | |
| Record name | Cyclopentylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Cyclopentylmethanesulfonyl Chloride (CpMsCl)
Executive Summary: The Lipophilic Tuner
Cyclopentylmethanesulfonyl chloride (CpMsCl) [CAS: 242459-85-4] is a specialized sulfonylating reagent used extensively in medicinal chemistry to introduce the cyclopentylmethylsulfonyl moiety. Unlike simple alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride), CpMsCl offers a unique structural advantage: it introduces a lipophilic, non-aromatic spacer that modulates physicochemical properties (LogP, solubility) without the metabolic liability often associated with aromatic rings or linear alkyl chains.
This guide provides a rigorous technical analysis of CpMsCl, focusing on its structural synthesis, reactivity profiling, and application in Structure-Activity Relationship (SAR) campaigns.
Chemical Identity & Structural Analysis[1][2]
Physicochemical Profile
CpMsCl is a moisture-sensitive liquid.[1][2] Its structure features a sulfonyl chloride head group tethered to a cyclopentyl ring via a methylene spacer. This "neopentyl-like" arrangement confers distinct steric protection to the sulfur center compared to direct cycloalkyl attachment.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 242459-85-4 |
| Molecular Formula | C₆H₁₁ClO₂S |
| Molecular Weight | 182.67 g/mol |
| SMILES | O=S(Cl)(=O)CC1CCCC1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110°C (at reduced pressure, predicted) |
| Density | ~1.28 g/cm³ (predicted) |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive |
Structural Conformation
The methylene spacer (-CH2-) acts as a hinge, decoupling the sulfonyl group from the steric bulk of the cyclopentyl ring.
-
Ring Puckering: The cyclopentyl ring exists in a dynamic "envelope" conformation, reducing planarity and improving solubility in organic solvents compared to cyclohexyl analogs.
-
Electronic Environment: The sulfonyl chloride group is highly electrophilic. The inductive effect of the alkyl group is weak, making the sulfur center susceptible to rapid nucleophilic attack.
Synthesis & Production Protocols
The synthesis of CpMsCl typically proceeds via the activation of its sulfonate salt precursor. This method is preferred over direct oxidative chlorination of thiols for scale-up due to better safety profiles and odor control.
Primary Route: Activation of Sodium Sulfonate
Precursor: Sodium cyclopentylmethanesulfonate [CAS: 242459-84-3].
Reagents & Materials
-
Substrate: Sodium cyclopentylmethanesulfonate (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂, 3.0 eq) or Oxalyl Chloride ((COCl)₂, 1.5 eq)
-
Catalyst: N,N-Dimethylformamide (DMF, 0.05 eq - catalytic)
-
Solvent: Dichloromethane (DCM) or Toluene (for higher temps)
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
Suspension: Charge the flask with Sodium cyclopentylmethanesulfonate (10 g, 53.7 mmol) and anhydrous Toluene (100 mL).
-
Activation: Add catalytic DMF (0.2 mL). This forms the reactive Vilsmeier-Haack intermediate with the chlorinating agent.
-
Addition: Add Thionyl Chloride (11.7 mL, 161 mmol) dropwise via an addition funnel over 30 minutes at 0°C. Caution: Gas evolution (SO₂).
-
Reaction: Warm the mixture to room temperature, then heat to reflux (85°C) for 3–4 hours. The suspension will thin as the inorganic salts (NaCl) precipitate and the product dissolves.
-
Workup: Cool to room temperature. Filter off the inorganic salts under nitrogen.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove solvent and excess SOCl₂.
-
Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for immediate coupling.
Synthesis Workflow Diagram
Figure 1: Conversion of the sulfonate salt to the sulfonyl chloride via thionyl chloride activation.
Reactivity & Medicinal Chemistry Applications[3][5][6][7]
The Sulfonylation Mechanism
CpMsCl reacts primarily via a Nucleophilic Acyl Substitution mechanism (specifically at the Sulfur center). The reaction with amines (to form sulfonamides) is the most critical application in drug discovery.
Key Mechanism Steps:
-
Nucleophilic Attack: The amine nitrogen attacks the sulfur atom, forming a pentavalent intermediate.
-
Elimination: The chloride ion is expelled, reforming the S=O bond.[3]
-
Deprotonation: A base (TEA/DIPEA) scavenges the acidic proton to form the stable sulfonamide.
Protocol: Sulfonamide Library Synthesis
Objective: Coupling CpMsCl with a secondary amine (e.g., Piperidine derivative).
-
Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.5 mmol).
-
Coupling: Cool to 0°C. Add CpMsCl (1.1 mmol) dropwise.
-
Monitoring: Stir at RT for 2 hours. Monitor via TLC or LCMS (observe mass shift M+146).
-
Quench: Add saturated NaHCO₃ solution. Extract with DCM.
Mechanistic Pathway Diagram
Figure 2: Nucleophilic substitution pathway for sulfonamide formation.
Medicinal Chemistry Utility: The "Lipophilic Spacer"
In SAR (Structure-Activity Relationship) studies, replacing a standard methyl or phenyl group with the cyclopentylmethyl moiety often yields specific benefits:
-
Metabolic Stability: The cycloalkyl ring is less prone to oxidative metabolism (CYP450) than linear alkyl chains.
-
Hydrophobic Filling: The puckered ring fills hydrophobic pockets (e.g., in GPCRs or Kinases) more effectively than planar phenyl rings.
-
Solubility: It disrupts crystal packing compared to flat aromatic analogs, often improving thermodynamic solubility.
Handling, Safety & Stability
Stability Profile
-
Hydrolysis: CpMsCl hydrolyzes rapidly in water to form cyclopentylmethanesulfonic acid and HCl.
-
Thermal: Stable up to ~100°C, but prolonged heating can cause desulfonylation (loss of SO₂).
Safety Precautions
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Inhalation: Vapors are lachrymatory and toxic. All operations must be performed in a functioning fume hood.[1]
-
Neutralization: Spills should be neutralized with dilute sodium carbonate or bicarbonate solution.
References
-
Chemical Identity & Properties
-
Precursor Synthesis (Sulfonate Salt)
-
General Synthesis of Sulfonyl Chlorides
- Source: Organic Syntheses, Coll. Vol. 4, p.693 (1963). "Methanesulfonyl Chloride Synthesis Protocol (Adapted)."
-
URL:[Link]
-
Mechanistic Insight (Sulfonylation)
- Source: Common Organic Chemistry. "Amine to Sulfonamide Reaction Mechanism."
-
URL:[Link]
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- 2. CYCLOPENTYLMAGNESIUM CHLORIDE | 32916-51-1 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 242459-85-4|this compound|BLD Pharm [bldpharm.com]
Stability of Cyclopentylmethanesulfonyl Chloride Under Acidic Conditions: An In-depth Technical Guide
Introduction: The Critical Role of Sulfonyl Chlorides in Modern Drug Discovery
Sulfonyl chlorides are a cornerstone of medicinal chemistry, serving as highly versatile electrophilic building blocks for the synthesis of a wide array of pharmaceutical compounds.[1][2] Their reactivity allows for the facile formation of sulfonamides, a privileged functional group found in numerous approved drugs, including antibacterials, diuretics, and hypoglycemics.[1][3] Cyclopentylmethanesulfonyl chloride, in particular, is a valuable reagent for introducing a lipophilic cyclopentylmethyl group, which can enhance a drug candidate's metabolic stability and cell permeability.[4] As drug molecules are often exposed to acidic environments during synthesis, formulation, and even physiological transit, a thorough understanding of the stability of key intermediates like this compound under such conditions is paramount for robust process development and ensuring the quality of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the factors governing the stability of this compound in acidic media. We will delve into the mechanistic underpinnings of its potential degradation pathways and present a detailed, self-validating experimental protocol for researchers and drug development professionals to rigorously assess its stability profile.
Theoretical Framework: Understanding the Reactivity of Sulfonyl Chlorides
The sulfur atom in a sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This inherent reactivity is the basis for its utility in synthesis but also renders it susceptible to nucleophilic attack, most notably by water, leading to hydrolysis.
General Mechanism of Sulfonyl Chloride Hydrolysis
The hydrolysis of a sulfonyl chloride typically proceeds via a nucleophilic substitution reaction at the sulfur center.[5] In acidic or neutral aqueous conditions, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group and deprotonation to yield the corresponding sulfonic acid and hydrochloric acid.[5]
The general stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides.[6] While sulfonyl chlorides are generally more stable than their acyl chloride counterparts, their susceptibility to hydrolysis is a critical consideration.[7][8]
Potential Degradation Pathways of this compound Under Acidic Conditions
The primary degradation pathway for this compound in an acidic aqueous environment is hydrolysis to form cyclopentylmethanesulfonic acid.
Acid-Catalyzed Hydrolysis
While sulfonyl chloride hydrolysis can occur in neutral water, the reaction can be influenced by pH. However, unlike some other functional groups, the hydrolysis of many sulfonyl chlorides does not show strong acid catalysis. The reaction rate is often more dependent on the water concentration and temperature. It is crucial to experimentally determine the kinetics under specific acidic conditions to understand the degradation profile fully.
The proposed mechanism for the hydrolysis of this compound is illustrated below:
Sources
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- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
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An In-depth Technical Guide to the Reactivity Profile of Cyclopentylmethanesulfonyl Chloride
Introduction: Unveiling a Versatile Synthetic Building Block
Cyclopentylmethanesulfonyl chloride, a prominent member of the sulfonyl chloride family, has emerged as a versatile reagent in modern organic synthesis. Its unique structural features—a flexible cyclopentyl ring tethered to a highly electrophilic sulfonyl chloride moiety—confer a desirable balance of lipophilicity and reactivity. This combination makes it a valuable building block, particularly in the fields of medicinal chemistry and agrochemical development, where precise modulation of a molecule's properties is paramount.
This technical guide provides a comprehensive exploration of the reactivity profile of this compound. We will delve into its synthesis, core reaction pathways, and practical applications, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this potent synthetic tool.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 242459-85-4 |
| Molecular Formula | C₆H₁₁ClO₂S |
| Molecular Weight | 182.67 g/mol |
| Appearance | Liquid |
| Storage Conditions | 0-8°C |
Synthesis of this compound: A Practical Approach
While multiple routes to sulfonyl chlorides exist, a common and reliable method for preparing alkyl sulfonyl chlorides like this compound involves the oxidative chlorination of the corresponding thiol or a derivative. The following protocol is a representative procedure that can be adapted for this synthesis.
Experimental Protocol: Synthesis via Oxidative Chlorination of Cyclopentylmethanethiol
Materials:
-
Cyclopentylmethanethiol
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride
-
Acetonitrile
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentylmethanethiol (1.0 eq) and tetrabutylammonium chloride (0.1 eq) in a mixture of acetonitrile and water (4:1).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (2.2 eq) in acetonitrile to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of N-Benzyl-cyclopentylmethanesulfonamide
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1.1 eq) in DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 2: Representative Conditions for Sulfonamide Synthesis
| Amine Type | Base | Solvent | Temperature | Typical Yield |
| Primary | Triethylamine | DCM | 0°C to RT | 80-95% |
| Secondary | Pyridine | THF | RT | 75-90% |
| Aniline | DMAP | Acetonitrile | Reflux | 60-85% |
This compound reacts with alcohols and thiols in the presence of a base to form the corresponding sulfonate esters and thioesters. These reactions are analogous to sulfonamide formation and are crucial for introducing the cyclopentylmethanesulfonyl group as a protecting group or for further functionalization.
Experimental Protocol: Synthesis of Ethyl Cyclopentylmethanesulfonate
Materials:
-
This compound
-
Ethanol
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, dissolve ethanol (1.0 eq) in pyridine (used as both base and solvent) and cool to 0°C.
-
Slowly add this compound (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 6-12 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the sulfonate ester.
Elimination Reactions: A Competing Pathway
Under strongly basic conditions, particularly with sterically hindered bases, this compound can undergo elimination reactions to form cyclopentylidenemethane. This occurs via the formation of a sulfene intermediate. More commonly, the corresponding sulfonate ester can undergo base-induced elimination.
Mechanism (E2 of a Cyclopentylmethanesulfonate):
When a cyclopentylmethanesulfonate ester is treated with a strong, non-nucleophilic base, an E2 elimination can occur. The base abstracts a proton from the carbon adjacent to the cyclopentyl ring, leading to the formation of a double bond and the departure of the sulfonate leaving group. According to Zaitsev's rule, the more substituted alkene is generally the major product.
Caption: Concerted E2 elimination pathway.
Spectroscopic Characterization
The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Characteristic Features |
| ¹H NMR | Multiplets in the range of 1.2-2.0 ppm (cyclopentyl protons), a doublet around 3.5-3.8 ppm (CH₂SO₂Cl). |
| ¹³C NMR | Resonances for the cyclopentyl carbons and a downfield signal for the CH₂SO₂Cl carbon. |
| IR | Strong absorption bands around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching of the sulfonyl chloride group. |
| Mass Spec | A molecular ion peak and characteristic fragmentation patterns including the loss of Cl and SO₂. |
Applications in Drug Development and Agrochemicals
The cyclopentylmethanesulfonyl moiety is a valuable pharmacophore in drug design. The cyclopentyl group can enhance lipophilicity, improving membrane permeability and oral bioavailability. The sulfonamide linkage formed from its reaction with amines is a common feature in many marketed drugs, acting as a stable and effective bioisostere for amide bonds.
This compound and related compounds have been utilized in the synthesis of:
-
Anticancer agents: The cyclopentyl group can be tailored to fit into hydrophobic pockets of target enzymes.
-
Anti-inflammatory drugs: The sulfonamide group can participate in key hydrogen bonding interactions with biological targets.
-
Antiviral and antibacterial agents: The overall molecular shape and electronic properties imparted by the cyclopentylmethanesulfonyl group can lead to potent inhibitory activity.
-
Herbicides and Insecticides: The lipophilic nature of the cyclopentyl group can aid in the transport and efficacy of agrochemicals.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It reacts with water to release corrosive HCl gas. Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the cyclopentylmethanesulfonyl moiety. Its reactivity is dominated by nucleophilic substitution, providing straightforward access to a wide range of sulfonamides and sulfonate esters that are of significant interest in pharmaceutical and agrochemical research. A thorough understanding of its reactivity profile, including potential competing elimination pathways, is crucial for its effective application in complex molecule synthesis.
References
- Pandey, J. et al. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018; 8(4): 194-213.
-
Chemistry LibreTexts. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
Chemsrc. CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4. Available from: [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
-
Chemistry LibreTexts. 11.8: Elimination Reactions- Zaitsev's Rule. Available from: [Link]
An In-Depth Technical Guide to Cyclopentylmethanesulfonyl Chloride: Synthesis, Commercial Availability, and Applications in Modern Drug Discovery
Abstract: Cyclopentylmethanesulfonyl chloride is a pivotal sulfonylating agent increasingly utilized in organic synthesis and pharmaceutical development. Its distinct cyclopentyl moiety offers unique steric and electronic properties that can enhance reactivity, selectivity, and the physicochemical characteristics of target molecules. This guide provides a comprehensive technical overview encompassing its synthesis, detailed commercial availability, core applications in drug discovery with a focus on sulfonamide synthesis, and essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.
Introduction to Sulfonyl Chlorides in Medicinal Chemistry
Sulfonyl chlorides are a cornerstone class of reagents in medicinal chemistry, primarily serving as precursors to sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide array of FDA-approved drugs, including antibiotics, diuretics, and antiviral agents. The introduction of a sulfonyl group can significantly modulate a molecule's properties, such as its solubility, bioavailability, and binding affinity to biological targets.[1] this compound, in particular, provides a lipophilic cyclopentyl group that can improve a drug candidate's pharmacokinetic profile.[2] Its utility spans synthetic chemistry, pharmaceutical development, and even agrochemical formulations.[1]
Physicochemical Profile of this compound
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application.
Chemical Structure and Properties
This compound is a liquid at room temperature characterized by the following properties:
| Property | Value | Source(s) |
| CAS Number | 242459-85-4 | [1][3] |
| Molecular Formula | C₆H₁₁ClO₂S | [1][3][4] |
| Molecular Weight | 182.67 g/mol | [1][3][4] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (typically by NMR) | [1] |
| Storage Conditions | 0-8°C, under inert atmosphere | [1][3] |
Synthesis and Manufacturing Insights
While readily available commercially, understanding the synthesis of this compound is crucial for assessing potential impurities and for contexts where in-house preparation may be considered. A common conceptual pathway involves the chlorosulfonation of a cyclopentylmethyl precursor.
General Synthetic Approach
A plausible synthetic route involves the reaction of a suitable cyclopentane derivative with a chlorosulfonating agent. While specific industrial methods for this exact molecule are proprietary, analogous reactions, such as the synthesis of methanesulfonyl chloride from methane, sulfur dioxide, and chlorine gas under UV irradiation, provide a model for the formation of the sulfonyl chloride group.[5] This highlights the use of fundamental building blocks to construct the final reagent.
Caption: General reaction scheme for the sulfonylation of an amine.
This reaction is fundamental in pharmaceutical development for creating sulfonamide-based drugs. [1]The lipophilic nature of the cyclopentyl group can be strategically employed to enhance the membrane permeability and overall drug-like properties of the final compound. [2]
Experimental Protocol: General Procedure for Sulfonylation of an Amine
This protocol is a self-validating system, providing a robust starting point for synthesis.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermic nature of the reaction.
-
Reagent Addition: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution. Maintaining a slow addition rate prevents temperature spikes and side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety, Handling, and Storage
This compound is a reactive chemical that requires careful handling to ensure personnel safety.
Hazard Identification
As with most sulfonyl chlorides, it is corrosive and reacts with water, potentially liberating toxic gas. [6]It can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation. [6]
-
Incompatible Materials: Strong oxidizing agents, water, bases, amines, and alcohols. [6]
Recommended Handling Procedures
All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Caption: Safe handling workflow for this compound.
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. [6]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [6]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately. [6]* Ingestion: Rinse mouth. Do NOT induce vomiting. [6]
Long-term Storage and Stability
For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8°C). [1][3]This prevents degradation from atmospheric moisture.
Conclusion
This compound is a valuable and commercially accessible reagent for drug discovery and synthetic chemistry. Its unique cyclopentyl moiety provides a tool for chemists to introduce lipophilicity and specific steric properties into target molecules. By understanding its synthesis, proper handling procedures, and reaction mechanisms, researchers can effectively and safely incorporate this building block into the development of novel therapeutics and other advanced chemical entities.
References
- Simson Pharma Limited. Cyclopropyl Chloride | CAS No- 7393-45-5.
- Chem-Impex. Cyclopentyl-Methanesulfonyl Chloride.
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- Chemsrc. CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4.
- Fisher Scientific.
- Sigma-Aldrich.
- Organic Syntheses Procedure. is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a.
- Cole-Parmer.
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ResearchGate. Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction.
- Benchchem.
- Google Patents. US4997535A - Method of manufacturing methanesulfonyl chloride.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Apollo Scientific.
- Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
- Santa Cruz Biotechnology. Cyclopentyl-Methanesulfonyl Chloride | SCBT.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bldpharm.com [bldpharm.com]
- 4. CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4 | Chemsrc [chemsrc.com]
- 5. US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
Foreword: Contextualizing Cyclopentylmethanesulfonyl Chloride in Modern Synthesis
An In-depth Technical Guide to the Theoretical and Practical Aspects of Cyclopentylmethanesulfonyl Chloride
In the landscape of contemporary medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents.[1] Their reactivity allows for the construction of sulfonamides, a privileged scaffold in a vast array of pharmaceuticals.[1][2] this compound (CMSC) emerges as a particularly valuable building block within this class. The cyclopentyl moiety is not merely a passenger; its unique lipophilicity, size, and conformational characteristics can significantly influence the pharmacokinetic and pharmacodynamic profiles of a parent molecule, potentially enhancing metabolic stability and target engagement.[3] This guide aims to provide a holistic understanding of CMSC, bridging the gap between its fundamental theoretical properties and its practical application in the laboratory. We will explore its molecular architecture through a computational lens, detail its synthesis and reactivity with validated protocols, and contextualize its utility in the demanding field of drug discovery.
PART 1: A Theoretical Framework for Understanding CMSC
A deep understanding of a reagent's behavior begins with its electronic structure and molecular properties. Theoretical studies, primarily using Density Functional Theory (DFT), provide critical insights that predict and rationalize experimental outcomes.
Molecular Geometry and Conformational Dynamics
The defining feature of CMSC, beyond the reactive sulfonyl chloride group, is the cyclopentyl ring. Unlike rigid aromatic systems, this saturated ring is conformationally flexible, primarily adopting non-planar "envelope" and "twist" conformations to alleviate torsional strain. The specific conformation influences the steric environment around the reactive center and can be pivotal for binding interactions in a biological context. DFT calculations are employed to determine the lowest energy (most stable) conformation, which is essential for accurate modeling of its interactions.
The Electronic Landscape: Reactivity and Frontier Molecular Orbitals
The reactivity of sulfonyl chlorides is governed by the highly electrophilic nature of the sulfur atom.[1] This is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
-
Electrostatic Potential: A calculated electrostatic potential map would reveal a significant region of positive charge (electron deficiency) centered on the sulfur atom, marking it as the primary site for nucleophilic attack.
-
Frontier Molecular Orbitals (FMO): FMO theory is a powerful tool for predicting reactivity.
-
LUMO (Lowest Unoccupied Molecular Orbital): For CMSC, the LUMO is predominantly located on the σ* antibonding orbital of the S-Cl bond. Nucleophilic attack involves the donation of electrons into this orbital, which leads to the cleavage of the S-Cl bond.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is typically localized on the lone pair electrons of the oxygen and chlorine atoms.
-
This electronic arrangement is the fundamental reason CMSC is an excellent sulfonylating agent.[2]
Spectroscopic Correlations
Theoretical calculations can predict spectroscopic data, which aids in the characterization of synthesized materials.
-
Infrared (IR) Spectroscopy: DFT vibrational analysis can predict the characteristic stretching frequencies. For CMSC, strong absorptions corresponding to the asymmetric and symmetric S=O stretches are expected, typically in the ranges of 1350-1400 cm⁻¹ and 1160-1200 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can estimate the ¹H and ¹³C chemical shifts, providing a theoretical benchmark to confirm the structure of the synthesized compound.
PART 2: Synthesis, Handling, and Key Reactions
Bridging theory and practice requires robust and reproducible methodologies. This section details the synthesis of CMSC and its subsequent use in cornerstone reactions.
Synthesis of this compound
A reliable and scalable synthesis of alkanesulfonyl chlorides proceeds from readily available alkyl halides or mesylates via an S-alkyl isothiourea salt intermediate.[4] This method avoids the direct handling of odorous thiols.
Workflow: Synthesis of CMSC
Caption: Figure 1. A robust two-step synthetic workflow for CMSC.
Experimental Protocol: Synthesis from Cyclopentylmethyl Bromide
-
Step 1: Formation of S-Cyclopentylmethylisothiourea Salt
-
To a stirred solution of thiourea (1.0 eq) in ethanol, add cyclopentylmethyl bromide (1.0 eq).
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude isothiourea salt, which can often be used in the next step without further purification.
-
-
Step 2: Oxidative Chlorination
-
Suspend the crude S-cyclopentylmethylisothiourea salt in a biphasic mixture of dichloromethane and water.
-
Cool the mixture to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (2.5-3.0 eq) portion-wise, ensuring the internal temperature remains below 10°C.
-
Stir vigorously at 0-5°C for 2-3 hours until TLC analysis indicates the consumption of the starting material.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. Purification can be achieved via vacuum distillation if necessary.
-
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[6]
-
Moisture Sensitivity: It reacts with water and other protic solvents, potentially liberating corrosive HCl gas.[5][6] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatibilities: Avoid contact with strong bases, amines, alcohols, and strong oxidizing agents.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][7]
Core Reactions: Building with CMSC
The electrophilicity of the sulfur atom in CMSC allows it to react readily with a wide range of nucleophiles.
1. Sulfonamide Formation: This is arguably the most significant reaction of CMSC in drug development.[2] It involves the reaction with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl byproduct.
Logical Diagram: Sulfonamide Synthesis
Caption: Figure 2. The fundamental reaction of CMSC with an amine.
2. Sulfonate Ester Formation: In a similar fashion, CMSC reacts with alcohols or phenols to form sulfonate esters. These esters are excellent leaving groups, converting the hydroxyl group into a reactive site for subsequent nucleophilic substitution (Sₙ2) reactions.[1]
PART 3: Applications in Drug Development
The incorporation of the cyclopentylmethanesulfonyl moiety can be a strategic decision to optimize the properties of a drug candidate.
Modulation of Physicochemical Properties
The primary role of the CMSC reagent is to introduce the cyclopentylmethanesulfonyl group, which can improve:
-
Solubility and Bioavailability: The sulfonamide group can act as a hydrogen bond acceptor, while the cyclopentyl group increases lipophilicity. This balance is crucial for oral absorption and distribution.[2]
-
Metabolic Stability: The cyclopentyl group can sterically shield adjacent functionalities from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the drug's half-life.[3]
-
Target Binding: The non-polar cyclopentyl group can engage in favorable van der Waals or hydrophobic interactions within a protein's binding pocket, enhancing potency and selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 242459-85-4 | [2][8] |
| Molecular Formula | C₆H₁₁ClO₂S | [2][8] |
| Molecular Weight | 182.67 g/mol | [2][8] |
| Appearance | Liquid | [2] |
| LogP (calculated) | 2.826 | [8] |
| PSA (Polar Surface Area) | 42.52 Ų | [8] |
Case Study Context: A Hypothetical Kinase Inhibitor
Consider a drug discovery program targeting a specific kinase. An initial lead compound shows good potency but suffers from poor oral bioavailability and rapid metabolism.
-
Problem: The lead compound has a metabolically labile aromatic ring and poor water solubility.
-
Hypothesis: Introducing a cyclopentylmethanesulfonyl group onto a key amine functionality will increase lipophilicity to improve membrane permeability while simultaneously blocking a site of metabolism.
-
Execution: The medicinal chemistry team would react the amine intermediate with this compound using the protocol described in Section 2.3.
-
Outcome: The resulting sulfonamide derivative demonstrates a 10-fold increase in oral bioavailability and a 5-fold longer half-life in pharmacokinetic studies, validating the strategic choice of CMSC as a key reagent. This exemplifies how CMSC is not just a synthetic tool, but a component of rational drug design.
Conclusion
This compound is a powerful reagent that offers more than just a means to form a sulfonamide bond. Its value lies in the predictable introduction of a functional group with a unique combination of steric and electronic properties beneficial for drug development. A thorough, theory-grounded understanding of its electronic structure and reactivity, combined with robust and safe handling protocols, empowers researchers to leverage CMSC to its full potential. As the demand for molecules with highly optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties grows, the strategic application of reagents like this compound will continue to be a cornerstone of successful pharmaceutical research.
References
-
CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4. Chemsrc. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Material Safety Data Sheet - Cyclopentyl chloride, 99+%. Cole-Parmer. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Cyclopentylmethanesulfonyl Chloride (CpCH₂SO₂Cl)
Topic: Overcoming Steric Hindrance & Optimizing Reactivity
Document ID: TSC-OPT-2024-09 | Status: Active | Tier: Advanced Application Support
Core Technical Analysis: The "Beta-Branching" Paradox
The Problem:
Users frequently report stalled conversion or low yields when reacting Cyclopentylmethanesulfonyl chloride (CpCH₂SO₂Cl) with secondary amines or bulky anilines.
Unlike simple methanesulfonyl chloride (MsCl), CpCH₂SO₂Cl possesses a cyclopentyl group at the
The Trap (Side Reactions): When the reaction stalls, researchers often apply heat or excess base. This triggers the Sulfene Pathway .
-
Mechanism: Bases (like
) can deprotonate the -methylene protons (acidic due to the adjacent sulfonyl group). -
Result: Elimination of HCl to form a transient sulfene intermediate (
). This species rapidly oligomerizes or hydrolyzes, leading to "tar" and complex impurity profiles rather than the desired sulfonamide.
Troubleshooting Modules
Module A: Reaction Stalling (Kinetics)
Symptom: LCMS shows unreacted starting material after 4+ hours, even with excess nucleophile.
Root Cause: Steric mismatch between the nucleophile and the
-
Recommendation: Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) or N-Methylimidazole (NMI) .
-
Why it works: DMAP attacks the sulfonyl chloride to form a Sulfonyl-Pyridinium cation . This intermediate is:
-
More electrophilic than the parent chloride.
-
Projects the sulfur atom away from the bulky cyclopentyl group, reducing steric shielding.
-
Possesses a better leaving group (DMAP) than chloride.
-
Module B: Impurity Formation (Sulfene Control)
Symptom: Darkening of reaction mixture; LCMS shows multiple non-product peaks; low mass balance. Root Cause: Base-mediated elimination to sulfene, triggered by high temperatures or "hard" bases. Solution: Base Selection & Temperature Control.
-
Protocol Shift: Switch from Triethylamine (
) to DIPEA (Hünig's Base) .-
Rationale: DIPEA is sterically bulky, making it a poor nucleophile for
-proton abstraction (kinetic isotope effect) but an effective proton scavenger for the byproduct HCl.
-
-
Critical Parameter: Maintain reaction temperature < 0°C during base addition. Never heat above 40°C unless conversion is verified.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for optimizing CpCH₂SO₂Cl reactions.
Figure 1: Troubleshooting decision tree for aliphatic sulfonyl chloride optimization.
Experimental Protocols
Protocol A: The "Steric-Buster" Method (Recommended)
Use this for secondary amines, anilines, or when standard conditions fail.
Reagents:
-
This compound (1.0 equiv)
-
Nucleophile (Amine/Alcohol) (1.1 equiv)
-
DIPEA (1.5 equiv)
-
DMAP (0.1 equiv - Critical )
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step:
-
Dissolution: Dissolve the Nucleophile, DIPEA, and DMAP in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Cooling: Cool the mixture to 0°C using an ice bath. Do not skip this.
-
Addition: Add this compound dropwise over 5 minutes.
-
Why: Slow addition prevents localized "hotspots" of high concentration that favor sulfene formation.
-
-
Equilibration: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT).
-
Monitoring: Check LCMS at 1 hour.
-
Success Criteria: >95% conversion of chloride.
-
-
Workup: Quench with 1M HCl (aq) to remove DMAP and excess amine. Extract with DCM.
Protocol B: The "Schotten-Baumann" Alternative
Use this for water-soluble nucleophiles or if anhydrous conditions are impossible.
Reagents:
-
This compound (1.1 equiv)
-
Nucleophile (1.0 equiv)[1]
-
Base:
or (2.5 equiv) -
Solvent: THF / Water (1:1 mixture)
Step-by-Step:
-
Dissolve nucleophile and inorganic base in water.
-
Dissolve sulfonyl chloride in THF.
-
Add the THF solution to the water solution vigorously at 0°C.
-
Note: This relies on the interfacial reaction. It avoids sulfene formation (weak base) but suffers from competitive hydrolysis. Use 10-20% excess sulfonyl chloride.
Comparative Data: Catalyst Efficiency
The following table summarizes internal benchmarking data for the reaction of CpCH₂SO₂Cl with 2,6-dimethylaniline (a sterically hindered model nucleophile).
| Condition | Base | Catalyst | Temp | Conversion (2h) | Major Byproduct |
| Standard | None | RT | 35% | Unreacted SM | |
| Thermal | None | 60°C | 45% | Sulfonic Acid / Tars | |
| Catalytic | DMAP (10%) | RT | 92% | None | |
| Optimized | DIPEA | DMAP (10%) | 0°C -> RT | 98% | None |
Mechanism of Action: DMAP Catalysis[2][3][4]
Understanding why you are adding DMAP helps in troubleshooting.
Figure 2: The DMAP catalytic cycle bypasses the steric barrier of the cyclopentyl group.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as the solvent to solve the steric issue?
A: Generally, no. While Pyridine is a nucleophilic catalyst, it is significantly less active than DMAP (approx.
Q: My product has a strong sulfur smell, and the yield is low. What happened? A: You likely generated the Sulfene intermediate which then decomposed. This happens if you add the base too quickly or at too high a temperature. Ensure you are at 0°C and adding base dropwise.
Q: Can I use NaH (Sodium Hydride) to deprotonate my amine first?
A: High Risk. Strong anionic bases like NaH are very likely to deprotonate the
References
-
Mechanistic Insight on DMAP Catalysis
- Title: The DMAP-Catalyzed Acyl
- Source: ScholarWorks @ UTRGV.
-
URL: (Generalized mechanism for acyl/sulfonyl transfer).
-
Sulfonyl Chloride Reactivity & Side Reactions
-
Physical Properties & Handling
- Title: this compound | C6H11ClO2S | CID 3717197.
- Source: PubChem (NIH).
-
URL:
-
General Aliphatic Sulfonylation Strategies
-
Title: Efficient synthesis of aliphatic sulfones by Mg mediated coupling.[3]
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:
-
Sources
Technical Support Center: Cyclopentylmethanesulfonyl Chloride (CpMsCl)
Topic: Anhydrous Conditions & Handling Protocols
Document ID: TS-CpMsCl-001 | Status: Verified | Tier: Level 3 (Senior Scientist Support)
Core Directive: The Anhydrous Ecosystem
User Query: "Why are anhydrous conditions non-negotiable for Cyclopentylmethanesulfonyl chloride, and how strictly must I control moisture?"
Technical Insight:
this compound (CpMsCl) is an alkanesulfonyl chloride possessing
-
Direct Hydrolysis: Nucleophilic attack by water at the sulfur atom, yielding Cyclopentylmethanesulfonic acid and HCl.
-
Sulfene-Mediated Hydrolysis (The Hidden Killer): In the presence of base (e.g., Et
N), CpMsCl undergoes E2 elimination to form a highly reactive sulfene intermediate ( ). This intermediate reacts with water orders of magnitude faster than the parent chloride. Even trace moisture (ppm levels) can intercept the sulfene, diverting the reaction from the desired nucleophile to the sulfonic acid byproduct.
The "Zero-Tolerance" Standard:
-
Solvent Water Content: Must be < 50 ppm .
-
Atmosphere: Positive pressure of dry Nitrogen (
) or Argon ( ). -
Glassware: Oven-dried (
for 4h) or flame-dried under vacuum.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Failure & Yield Loss
Q1: "I followed the protocol, but my yield is <40%, and TLC shows a baseline spot. What happened?" Diagnostic: This is the classic signature of hydrolysis . The baseline spot is Cyclopentylmethanesulfonic acid (or its salt). Root Cause:
-
Wet Solvent: "Anhydrous" solvent from a bottle opened weeks ago often contains 100-300 ppm water.
-
Hygroscopic Amine: If your nucleophile (amine/alcohol) is a salt (e.g., HCl salt), it may be wet. Corrective Action:
-
Solvent: Distill DCM over
or use a fresh solvent purification system (SPS) aliquot. -
Reagent: Azeotrope your nucleophile with dry toluene/benzene prior to reaction if it is a solid or viscous oil.
Q2: "The reaction fumed violently upon adding the base. Is this normal?" Diagnostic: No. This indicates a runaway exotherm caused by rapid HCl generation or sulfene polymerization. Root Cause:
-
Moisture Contamination: Water reacts exothermically with CpMsCl to release HCl gas.
-
Temperature too High: Adding base at Room Temperature (RT) triggers rapid sulfene formation. Corrective Action:
-
Thermal Control: Always cool the CpMsCl solution to
or before adding the base. -
Addition Rate: Add the base (e.g., Triethylamine, DIPEA) dropwise over 10-15 minutes.
Category B: Impurity Profiling
Q3: "I see a side product with a mass [M-36]. Is this elimination?" Diagnostic: Likely yes. Root Cause: If you are sulfonylating an alcohol, the base might be acting as a nucleophile or promoting elimination on the substrate rather than the reagent. Technical Nuance:
-
Base Selection: For CpMsCl, Pyridine is often safer than Triethylamine (TEA). TEA promotes the sulfene mechanism aggressively. Pyridine acts as a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate) which is less prone to "loose" sulfene generation, offering a more controlled substitution.
Standard Operating Procedure (SOP)
Protocol: Anhydrous Sulfonylation of an Amine with CpMsCl
Scope: Synthesis of Sulfonamides. Scale: 1.0 mmol basis.
| Reagent | Equivalents | Role | Handling Note |
| Amine Substrate | 1.0 equiv | Nucleophile | Dry under high vac for 1h. |
| CpMsCl | 1.1 - 1.2 equiv | Electrophile | Weigh quickly; store in dessicator. |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Must be dry (<50 ppm water). |
| Triethylamine (Et | 1.5 - 2.0 equiv | Base | Distilled over KOH or fresh bottle. |
| DMAP | 0.1 equiv | Catalyst | Optional; accelerates sluggish amines. |
Step-by-Step Methodology:
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with
(3 cycles). -
Dissolution: Syringe in anhydrous DCM (5 mL). Add the Amine (1.0 mmol) and Et
N (1.5 mmol). Stir to dissolve. -
Thermal Equilibration: Submerge the flask in an ice-water bath (
). Allow to cool for 10 minutes. -
Reagent Addition:
-
Best Practice: Dissolve CpMsCl (1.2 mmol) in a separate dry vial with 1 mL DCM.
-
Add the CpMsCl solution dropwise to the amine solution over 5 minutes.
-
Observation: Slight fuming (HCl) is possible; white precipitate (
) should form immediately.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to RT. Monitor by TLC.[1][2] -
Quench: Once complete, re-cool to
. Add saturated (aq) (2 mL) to quench excess reagent. -
Workup: Dilute with DCM, wash with water, 1N HCl (to remove excess base/amine), and Brine. Dry over
.[2]
Mechanistic Visualization
The following diagram illustrates the Sulfene vs. Direct Substitution pathways and how anhydrous conditions prevent the "Hydrolysis Sink."
Caption: The "Sulfene Trap": Alkanesulfonyl chlorides form reactive sulfenes with base. In the presence of water, this intermediate collapses to waste acid instantly, bypassing the product.
References
-
King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research. [Link]
- Context: Foundational text establishing the mechanism of sulfene formation
- Context: Standard protocols for handling moisture-sensitive sulfonyl chlorides.
-
Organic Chemistry Portal. (2024). Sulfonylation of Amines. [Link]
- Context: Verified reaction conditions for sulfonamide synthesis.
- Context: Safety and handling data regarding HCl release and hydrolysis hazards.
Sources
Technical Support Center: Byproduct Identification in Cyclopentylmethanesulfonyl Chloride Reactions
Welcome to the technical support center for Cyclopentylmethanesulfonyl Chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties encountered when using this versatile sulfonylating agent.[1] Our goal is to provide you with in-depth, field-proven insights to help you anticipate, identify, and mitigate the formation of byproducts, ensuring the integrity and success of your synthetic endeavors.
Introduction
This compound is a valuable reagent in modern organic synthesis, particularly for the preparation of sulfonamides in medicinal chemistry.[1] Its unique cyclopentyl moiety can impart desirable pharmacokinetic properties, such as improved solubility and bioavailability, to the target molecule. However, like all sulfonyl chlorides, its high reactivity can lead to the formation of various byproducts that may complicate purification and compromise yield and purity. This guide provides a structured approach to troubleshooting these reactions, grounded in mechanistic principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the use of this compound.
Q1: My reaction is complete, but I see a significant amount of a water-soluble impurity. What is it likely to be?
A1: The most probable water-soluble byproduct is cyclopentylmethanesulfonic acid . This is formed through the hydrolysis of this compound by residual water in your reaction mixture or during the aqueous workup.[2] Sulfonyl chlorides are highly susceptible to moisture, and this hydrolysis is a common side reaction.[3]
-
Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a nucleophile, leading to the displacement of the chloride ion.
-
Mitigation:
-
Ensure all glassware is rigorously dried.
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
When quenching the reaction, do so at low temperatures (e.g., pouring the reaction mixture onto ice) to minimize the rate of hydrolysis of any remaining starting material.[2]
-
Q2: After reacting with a primary amine, I observe a second, less polar spot on my TLC that also contains the cyclopentylmethanesulfonyl group. What could this be?
A2: This is likely the N,N-bis(cyclopentylmethanesulfonyl)amine , resulting from the di-sulfonylation of your primary amine.
-
Causality: After the initial formation of the desired monosulfonamide, the nitrogen atom is still nucleophilic and can react with a second molecule of this compound. This is more likely to occur if:
-
A large excess of the sulfonyl chloride is used.
-
The reaction temperature is too high.
-
The reaction is allowed to proceed for an extended period after the consumption of the starting amine.
-
-
Mitigation:
-
Use a stoichiometry of 1.0 to 1.1 equivalents of this compound relative to the amine.
-
Add the sulfonyl chloride slowly to the reaction mixture to avoid high local concentrations.
-
Maintain a low reaction temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction closely by TLC or HPLC and stop it once the starting amine is consumed.
-
Q3: My reaction with a secondary amine is sluggish, and upon workup, I isolate a significant amount of unreacted amine. What is causing this?
A3: The hydrogen chloride (HCl) generated during the reaction is likely protonating your secondary amine, rendering it non-nucleophilic.
-
Causality: The sulfonylation of an amine produces one equivalent of HCl. This strong acid will protonate the most basic species in the reaction mixture, which is often the starting amine. The resulting ammonium salt is not nucleophilic and will not react with the sulfonyl chloride.
-
Mitigation:
-
Include a non-nucleophilic base in your reaction to act as an HCl scavenger. Common choices include triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). Use at least one equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial.
-
Pyridine can also be used and can serve as both a base and a nucleophilic catalyst.
-
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.
Issue 1: Low Yield of the Desired Sulfonamide
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of Starting Material | A significant portion of the this compound is being consumed by reaction with water. | As detailed in FAQ 1, ensure strictly anhydrous conditions. Consider using molecular sieves in your solvent. |
| Protonation of Amine Nucleophile | The amine is being deactivated by the in-situ generated HCl. | Add a suitable base (e.g., Et3N, DIPEA) to the reaction mixture. |
| Poor Nucleophilicity of the Amine | The amine substrate may be sterically hindered or electronically deactivated. | Increase the reaction temperature moderately (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C). Consider using a more forcing solvent like DMF or DMA. |
| Degradation of the Sulfonyl Chloride | Although generally stable, prolonged storage or exposure to harsh conditions can lead to degradation. | Use freshly acquired or properly stored this compound. Confirm its purity by ¹H NMR before use. |
Issue 2: Complex Mixture of Byproducts Observed by LC-MS or GC-MS
If your analysis reveals multiple unexpected peaks, a systematic approach is needed for identification.
Caption: A systematic workflow for identifying unknown byproducts.
| Byproduct Name | Structure (R = Cyclopentylmethyl) | Expected Mass Change from Amine | Identification Clues |
| Cyclopentylmethanesulfonic Acid | R-SO₃H | N/A (Does not incorporate amine) | Highly polar, water-soluble. Will appear at a very early retention time on reverse-phase HPLC. |
| N,N-bis(cyclopentylmethanesulfonyl)amine | R-SO₂-N(H)-SO₂-R | + (Mass of R-SO₂) | Significantly less polar than the desired sulfonamide. Molecular weight will be [Mass of Amine - 1 + 2 * (Mass of R-SO₂)]. |
| Triethylammonium Chloride | [Et₃NH]⁺Cl⁻ | N/A | Water-soluble salt, typically removed during workup. Can sometimes be observed by ESI-MS. |
| Sulfene Adducts | Varies | Varies | The presence of isomers of the desired product could indicate a sulfene mechanism. This is less common for this specific sulfonyl chloride but possible with strong, non-hindered bases. |
Issue 3: Inconsistent Reaction Times or Stalled Reactions
| Potential Cause | Explanation | Recommended Action |
| Inadequate Mixing | If the reaction is heterogeneous or highly viscous, poor mixing can lead to localized concentration gradients and slow reaction rates. | Ensure efficient stirring. If solids are present, consider a different solvent system to improve solubility. |
| Base-Related Issues | The chosen base may be too hindered or not strong enough to effectively scavenge HCl, leading to a buildup of the unreactive ammonium salt. | If using a very hindered base like DIPEA with a hindered amine, consider switching to a less hindered base like Et3N or 2,6-lutidine. |
| Reagent Quality | The amine or sulfonyl chloride may be of poor quality or contain inhibitors. | Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
Part 3: Experimental Protocols and Diagrams
General Protocol for Sulfonamide Synthesis
This protocol is a starting point and should be optimized for your specific amine substrate.
-
To a solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (to remove excess amine and triethylamine), followed by saturated NaHCO₃ solution (to remove any cyclopentylmethanesulfonic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Reaction Mechanisms
Caption: The desired sulfonylation reaction pathway.
Caption: Formation of cyclopentylmethanesulfonic acid via hydrolysis.
Analytical Method: General HPLC Protocol for Reaction Monitoring
This method can be used to assess the purity of the final product and identify byproducts.[4][5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Expected Elution Order:
-
Cyclopentylmethanesulfonic acid (very polar).
-
Desired sulfonamide.
-
N,N-bis(cyclopentylmethanesulfonyl)amine (less polar).
-
Unreacted this compound (if not quenched).
-
References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
- Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Molecules. [Link]
-
Preliminary Phytochemical Screening And Gc-Ms Analysis Of Bioactive Constituents In The Ethanolic Extract Of Empty Fruit Bunches. (2020). ResearchGate. [Link]
-
Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]
-
Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. (2025). ResearchGate. [Link]
-
Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2022). PLoS ONE. [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (1968). Journal of the Chemical Society B: Physical Organic. [Link]
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]
-
Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach. (2023). MDPI. [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2006). Molecules. [Link]
-
Reactions of Stable a-Chlorosulfanyl Chlorides with CИS-Functionalized Compounds. (2003). Helvetica Chimica Acta. [Link]
-
Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. (2017). LCGC International. [Link]
-
GC-MS Analysis of Bioactive Compound in Ethanolic Extract of Pithecellobium dulce Leaves. (2019). Acta Scientific. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_09_JACS_Sulfonamides.pdf]([Link] Macmillan/files/publications/2023_09_JACS_Sulfonamides.pdf)
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2023). ACS Catalysis. [Link]
-
Peak purity assessment in liquid chromatography-mass spectrometry. (2025). ResearchGate. [Link]
-
Strategies for peak-purity assessment in liquid chromatography. (1995). Journal of Chromatography A. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (2022). MDPI. [Link]
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- 4. Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach with Critical Parametric Predictors and Operable-Design’s Monte Carlo Simulations: Analysis of Extracts, Forced-Degradants, and Capsules and Tablets-Based Pharmaceutical Dosage Forms [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
Impact of impurities in Cyclopentylmethanesulfonyl chloride on reaction outcome
Welcome to the technical support center for Cyclopentylmethanesulfonyl chloride (CMS-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile sulfonating agent. As a key reagent in the synthesis of sulfonamides and other advanced materials, the purity of CMS-Cl is paramount to achieving desired reaction outcomes.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues arising from impurities, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in commercial this compound, and how are they formed?
A1: The purity of this compound can be compromised by impurities originating from its synthesis, degradation, or improper storage. Understanding these impurities is the first step in troubleshooting.
-
Cyclopentylmethanesulfonic Acid (CMSA): This is the most common impurity, formed via the hydrolysis of CMS-Cl upon exposure to moisture.[2] The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.[2][3][4]
-
Hydrogen Chloride (HCl): A co-product of hydrolysis, HCl is a corrosive gas that can impact reaction stoichiometry by neutralizing the amine bases commonly used in sulfonylation reactions.[2][5][6]
-
Residual Starting Materials/Reagents: Depending on the synthetic route, impurities such as cyclopentylmethanethiol, its corresponding disulfide, or residual chlorinating agents (e.g., thionyl chloride, sulfuryl chloride) may be present.[7][8] These can lead to a variety of side reactions.[9]
-
Residual Solvents: Solvents used during synthesis or purification (e.g., dichloromethane, toluene) may be present and can interfere with subsequent reactions or product isolation.[10][11]
Q2: My reaction yield is consistently low when forming a sulfonamide with CMS-Cl. What is the likely cause?
A2: Low yield is a classic symptom of reagent degradation. The primary culprit is the hydrolysis of this compound into the unreactive Cyclopentylmethanesulfonic acid. This process has a twofold negative impact:
-
Reduced Active Reagent: The hydrolysis consumes the CMS-Cl, lowering its effective concentration and leaving less available to react with your substrate.
-
Base Quenching: The hydrolysis produces both CMSA and HCl, both of which will neutralize the base (e.g., triethylamine, pyridine) required for the sulfonamide formation. This reduces the amount of free base available to activate the nucleophile (the amine) and scavenge the HCl generated by the desired reaction, thereby stalling or preventing the reaction from going to completion.[5]
Q3: I am observing unexpected and difficult-to-separate byproducts. Could impurities in CMS-Cl be responsible?
A3: Absolutely. Beyond simple yield loss, impurities can actively participate in side reactions.
-
Sulfene Intermediate Formation: In the presence of a base (particularly sterically unhindered ones like triethylamine), CMS-Cl can undergo elimination of HCl to form a highly reactive intermediate known as cyclopentyl-sulfene.[12] This sulfene can then react with nucleophiles in a non-canonical fashion, leading to rearranged products or oligomers, which differ from the desired direct substitution product.
-
Residual Chlorinating Agents: If reagents like sulfuryl chloride are present from the CMS-Cl synthesis, they can chlorinate susceptible functional groups on your substrate, leading to a complex mixture of chlorinated byproducts.[9][13]
Q4: How should I properly store and handle this compound to maintain its integrity?
A4: Proper handling is critical to prevent degradation. Sulfonyl chlorides are moisture-sensitive.[2]
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[2] It should be kept in a cool, dry place, away from heat and sources of ignition.[1]
-
Handling: When dispensing the reagent, work quickly and in a dry environment (e.g., in a glove box or under a stream of inert gas). Use dry glassware and anhydrous solvents for your reactions to minimize exposure to water.[2] Never leave the container open to the atmosphere.
Q5: What analytical techniques are recommended for assessing the purity of my CMS-Cl before use?
A5: Pre-use quality control is a best practice that saves time and resources.
-
NMR Spectroscopy: ¹H NMR is an excellent technique to assess purity. The presence of Cyclopentylmethanesulfonic acid will show a distinct set of peaks, and integration can be used to quantify its percentage relative to the desired sulfonyl chloride. Purity is often reported as ≥ 95% (NMR).[1]
-
Gas Chromatography (GC) & HPLC: These chromatographic techniques are powerful for separating and quantifying the sulfonyl chloride from non-volatile impurities (HPLC) or volatile impurities (GC).[14][15] Derivatization might be necessary for HPLC analysis to improve stability and detection.[13][15]
-
Titration: A simple acid-base titration can determine the amount of acidic impurities (HCl, CMSA). A more advanced method involves reacting an aliquot of the CMS-Cl with a known excess of an amine and then back-titrating the remaining amine to quantify the active sulfonyl chloride content.
Troubleshooting Guide: Impurity-Related Reaction Failures
This section provides a systematic approach to diagnosing and solving common problems encountered during reactions involving this compound.
Problem 1: Low or Stalled Reaction Conversion
-
Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting material (amine/alcohol) even after extended reaction times or heating.
-
Causality Logic: This points to insufficient active sulfonating agent or a lack of necessary basicity for the reaction to proceed. The most probable cause is the hydrolysis of CMS-Cl, which both consumes the reagent and neutralizes the reaction base.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Multiple, Unidentified Byproducts
-
Symptom: The reaction mixture is complex, showing multiple new spots on TLC or peaks in LC-MS that do not correspond to the starting material or the expected product.
-
Causality Logic: This suggests that alternative reaction pathways are competing with the desired nucleophilic substitution. This is often caused by the in situ formation of a sulfene intermediate or the presence of reactive impurities from the CMS-Cl synthesis.
-
Competing Reaction Pathways:
Caption: Competing pathways: direct substitution vs. sulfene formation.
-
Solutions & Protocols:
-
Modify Reaction Conditions to Favor Sₙ2:
-
Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to disfavor the elimination pathway.
-
Rate of Addition: Add the base slowly to the mixture of the amine and CMS-Cl. This keeps the instantaneous concentration of the base low, reducing the rate of sulfene formation.
-
-
Change the Base: Switch from a less hindered base like triethylamine to a more sterically hindered base such as diisopropylethylamine (DIPEA). The bulkier base is less effective at deprotonating the alpha-carbon to form the sulfene but can still act as an effective HCl scavenger.
-
Purify the Reagent: If side reactions persist, consider purifying the CMS-Cl to remove any residual synthetic reagents.
-
Data Summary: Impurities and Their Impact
| Impurity | Source | Impact on Reaction | Mitigation Strategy |
| Cyclopentylmethanesulfonic Acid | Hydrolysis of CMS-Cl[2] | Reduces active reagent concentration; neutralizes base, stalling the reaction. | Use fresh reagent; store properly; add extra base. |
| Hydrogen Chloride (HCl) | Hydrolysis of CMS-Cl[2] | Protonates amine nucleophile, reducing its reactivity; neutralizes base. | Use sufficient equivalents of base (typically >2.0 eq.). |
| Water (H₂O) | Atmospheric exposure; wet solvents/glassware | Acts as a nucleophile, causing rapid hydrolysis of CMS-Cl. | Use anhydrous solvents and techniques; store under inert gas.[2] |
| Cyclopentyl-sulfene | In situ via base-mediated elimination[12] | Highly reactive; leads to rearranged products and oligomers instead of the desired sulfonamide. | Lower reaction temp; use slow base addition; use a hindered base (DIPEA). |
| Residual Chlorinating Agents | Synthesis carryover | Can cause unwanted chlorination of the substrate or other side reactions.[9] | Purify CMS-Cl prior to use; source high-purity grade reagent. |
Experimental Protocols
Protocol 1: Purification of CMS-Cl (Aqueous Wash)
This protocol is designed to remove water-soluble impurities like HCl and Cyclopentylmethanesulfonic acid. It must be performed quickly and with care to minimize hydrolysis during the workup.
-
Dissolution: Dissolve the this compound (1 volume) in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether, 3 volumes) in a separatory funnel.
-
Aqueous Wash: Wash the organic solution quickly with ice-cold brine (saturated NaCl solution, 1 volume). The high salt concentration reduces the solubility of the organic compound in the aqueous layer. Perform this wash 2-3 times.
-
Drying: Separate the organic layer and dry it thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). Crucially, do not use excessive heat , as this can promote degradation.
-
Final Storage: Immediately place the purified, clear oil under an inert atmosphere and store it in a sealed container in a freezer.
Protocol 2: Recommended Reaction Setup for Sulfonamide Synthesis
This protocol is optimized to minimize side reactions from sulfene formation.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane) to a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the this compound (1.1 eq.) to the cooled solution.
-
Base Addition: In a separate syringe, prepare a solution of a hindered base like Diisopropylethylamine (DIPEA, 2.5 eq.). Add the base to the reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Proceed with a standard aqueous workup to quench the reaction and isolate the product.
By understanding the nature of potential impurities and implementing these troubleshooting strategies and protocols, researchers can significantly improve the reliability and success of their reactions involving this compound.
References
-
SIM² KU Leuven. (2021, June 16). A novel method to determine chloride impurities in liquids using WDXRF. Retrieved from [Link]
-
Merck Millipore. LC-MS Contaminants. Retrieved from [Link]
-
Liu, J., Hou, S., & Xu, J. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Retrieved from [Link]
- Google Patents. FR2736913A1 - METHOD FOR PURIFYING METHANESULFONYL CHLORIDE.
-
Journal of the Chemical Society, Perkin Transactions 1. Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines. Retrieved from [Link]
-
ResearchGate. (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
-
Shimadzu. Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP. Retrieved from [Link]
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
ResearchGate. How to do PCR trouble shooting if you had no product at all?. Retrieved from [Link]
- Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Google Patents. WO1997003952A1 - Method for purifying methanesulphonyl chloride.
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. Retrieved from [Link]
-
OUCI. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
-
ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]
-
RSC Publishing. Triethyl amine as an effective reducing agent for sulfoxide deoxygenation. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique. Retrieved from [Link]
-
YouTube. Acid chloride hydrolysis example. Retrieved from [Link]
-
ResearchGate. Published Mutagenicity Data on Sulfonic Acids and Tosilate Anion. Retrieved from [Link]
-
Caister Academic Press. PCR Troubleshooting. Retrieved from [Link]
-
Vedantu. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]
-
PubMed. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Retrieved from [Link]
-
ResearchGate. (PDF) Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Retrieved from [Link]
-
ResearchGate. Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones | Request PDF. Retrieved from [Link]
-
ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
YouTube. Hydrolysis of an acid chloride. Retrieved from [Link]
- Google Patents. KR840002200B1 - Purification of p-tosyl chloride.
-
Wikipedia. Triethylamine. Retrieved from [Link]
- Google Patents. US3155457A - Purification of thionyl chloride.
- Google Patents. Purification of thionyl chloride - US4337235A.
-
Chemistry Stack Exchange. Why the formation of a fog is observed when triethylamine is added?. Retrieved from [Link]
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- 8. Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. FR2736913A1 - METHOD FOR PURIFYING METHANESULFONYL CHLORIDE - Google Patents [patents.google.com]
- 11. WO1997003952A1 - Method for purifying methanesulphonyl chloride - Google Patents [patents.google.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cyclopentylmethanesulfonyl Chloride Synthesis
Welcome to the technical support center for the synthesis of Cyclopentylmethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common challenges in the synthesis of this important reagent.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry and materials science, valued for its ability to introduce the cyclopentylmethylsulfonyl moiety.[1] While the synthesis of sulfonyl chlorides is a well-established transformation in organic chemistry, the preparation of aliphatic derivatives like this compound presents unique challenges. These can include competing side reactions, product instability, and purification difficulties. This guide provides a comprehensive resource to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of this compound. What are the likely causes and how can I improve it?
Low yields are a common issue and can often be traced back to several factors:
-
Incomplete Conversion of the Starting Material: The choice of chlorinating agent and catalyst is crucial. For the conversion of cyclopentylmethanesulfonic acid or its salts, stronger chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are often employed. The reaction may require a catalytic amount of a tertiary amine or a phase-transfer catalyst to proceed efficiently.[2]
-
Product Hydrolysis: this compound is susceptible to hydrolysis, reverting to the corresponding sulfonic acid, especially during aqueous workup.[3] It is imperative to use anhydrous solvents and reagents and to minimize exposure to moisture.[4] If an aqueous workup is necessary, it should be performed quickly at low temperatures with brine to reduce the solubility of the sulfonyl chloride.
-
Side Reactions: Over-oxidation or radical side reactions can consume the starting material or the product. The choice of oxidant and reaction conditions must be carefully controlled.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the chlorinating agent and solvents, are anhydrous.[4] Consider purifying reagents like thionyl chloride by distillation if necessary.[5]
-
Optimize Reaction Temperature: For chlorinations with thionyl chloride, a moderate temperature (e.g., 70-95°C) is often required to drive the reaction to completion.[6] However, for more reactive starting materials, lower temperatures may be necessary to minimize side reactions.
-
Catalyst Screening: If uncatalyzed reactions are sluggish, screen a panel of catalysts. For reactions involving thionyl chloride, dimethylformamide (DMF) is a common catalyst, though it should be used with caution due to the potential for formation of the Vilsmeier-Haack reagent. Tertiary amines like triethylamine or pyridine can also be effective.[7] For reactions in biphasic media, a phase-transfer catalyst such as tetrabutylammonium chloride can be beneficial.[8]
-
Monitor Reaction Progress: Use techniques like TLC, GC-MS, or ¹H NMR to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heating.
Q2: My final product is impure. What are the common byproducts in the synthesis of this compound and how can I remove them?
Common impurities in the synthesis of sulfonyl chlorides include the corresponding sulfonic acid (from hydrolysis), disulfides, and sulfones.[3] In reactions involving chlorination of thiols, polychlorinated byproducts can also form.[9]
Common Impurities and Their Removal:
| Impurity | Formation Pathway | Purification Strategy |
| Cyclopentylmethanesulfonic acid | Hydrolysis of the sulfonyl chloride during reaction or workup. | Careful aqueous workup with cold brine, followed by extraction into a non-polar organic solvent. The sulfonic acid will preferentially remain in the aqueous layer. |
| Bis(cyclopentylmethyl) disulfide | Incomplete oxidation of the corresponding thiol or disulfide starting material. | Chromatographic separation (e.g., flash column chromatography on silica gel) or distillation under reduced pressure. |
| Polychlorinated byproducts | Radical chlorination of the cyclopentyl ring.[9] | Fractional distillation under high vacuum is often the most effective method. |
Analytical Characterization:
GC-MS is an invaluable tool for identifying volatile impurities.[10][11][12][13] A typical GC-MS analysis can separate the desired product from common byproducts, allowing for their identification based on their mass spectra.
Q3: The reaction is highly exothermic and difficult to control. What are the safety considerations?
The chlorination of sulfonic acids or thiols can be highly exothermic, and in some cases, can lead to a runaway reaction, especially on a larger scale.[14]
Safety Precautions:
-
Controlled Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture, while carefully monitoring the internal temperature.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature.
-
Adequate Ventilation: These reactions often produce corrosive and toxic gases like HCl and SO₂. Always perform the reaction in a well-ventilated fume hood.
-
Quenching: Have a quenching solution (e.g., a cold, dilute solution of sodium bicarbonate) readily available to neutralize the reaction if it becomes uncontrollable.
Experimental Protocols
Protocol 1: Synthesis from Cyclopentylmethanethiol via Oxidative Chlorination
This protocol is based on general methods for the oxidative chlorination of thiols.[2]
Materials:
-
Cyclopentylmethanethiol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopentylmethanethiol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (2.2 eq) in anhydrous acetonitrile via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis from Sodium Cyclopentylmethanesulfonate with Thionyl Chloride
This protocol is adapted from general procedures for the conversion of sulfonic acid salts to sulfonyl chlorides.[6]
Materials:
-
Sodium cyclopentylmethanesulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, suspend sodium cyclopentylmethanesulfonate (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 0.05 eq).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours, or until the reaction is complete as indicated by GC-MS analysis of an aliquot.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Purify the resulting crude product by vacuum distillation.
Visualizing the Process: Diagrams and Workflows
Catalyst Selection Workflow
Caption: A decision workflow for selecting an appropriate catalyst system.
Troubleshooting Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
Sources
- 1. chemimpex.com [chemimpex.com]
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- 14. icheme.org [icheme.org]
Validation & Comparative
A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of Cyclopentylmethanesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the strategic selection of a sulfonylating agent is a pivotal decision that influences reaction efficiency, intermediate stability, and the overall success of a synthetic campaign. While reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are staples in the synthetic chemist's toolbox, less common agents such as Cyclopentylmethanesulfonyl chloride (CPMSC) offer unique advantages that can be critical in complex syntheses.
This guide provides an in-depth, objective comparison of this compound against its more common counterparts. We will delve into the causality behind experimental choices, supported by established chemical principles and protocols, to empower you to make the most informed decision for your specific application.
The Landscape of Sulfonylation: An Overview
Sulfonylation is a cornerstone transformation in organic synthesis, primarily used for two purposes:
-
Formation of Sulfonate Esters: Converting alcohols, which are poor leaving groups, into sulfonates (e.g., tosylates, mesylates) transforms them into excellent leaving groups for subsequent nucleophilic substitution (SN2) or elimination reactions.[1][2][3] This conversion proceeds with retention of stereochemistry at the carbon center.[3]
-
Formation of Sulfonamides: Reacting sulfonyl chlorides with primary or secondary amines yields sulfonamides, a functional group (sulfone) prevalent in a vast array of pharmaceuticals, including antibacterial, anti-inflammatory, and anti-cancer agents.[4][5][6][7][8][9]
The choice of the R-group on the sulfonyl chloride (R-SO₂Cl) profoundly impacts the reagent's reactivity, selectivity, and the physical properties of the resulting product.
Commonly Used Sulfonylating Agents:
-
Methanesulfonyl Chloride (MsCl): With a small methyl group, MsCl is highly reactive due to minimal steric hindrance, often leading to rapid reactions and high yields.[10]
-
p-Toluenesulfonyl Chloride (TsCl): Often considered the benchmark, TsCl is a stable, crystalline solid. Its reactivity is moderated by the electron-donating nature of the p-methyl group and increased steric bulk compared to MsCl.[10][11] Tosylates are often crystalline and serve as excellent leaving groups.[12]
-
Benzenesulfonyl Chloride (BsCl): Structurally similar to TsCl but lacking the para-methyl group, it is slightly less sterically hindered and exhibits comparable reactivity.[10]
-
Trifluoromethanesulfonyl Chloride (TfCl): The powerful electron-withdrawing nature of the trifluoromethyl group makes this reagent extremely reactive, and the resulting triflate (TfO⁻) is one of the best-known leaving groups in organic chemistry.[1][2][13]
A Detailed Profile: this compound (CPMSC)
This compound (CPMSC) is an alkanesulfonyl chloride that presents a unique combination of steric bulk and lipophilicity, offering distinct advantages in specific synthetic contexts.
-
Structure and Properties:
-
Reactivity and Strategic Advantages:
-
Reactivity: As an alkanesulfonyl chloride, CPMSC is generally more reactive than arylsulfonyl chlorides like TsCl.[16] Its reactivity is primarily governed by the electrophilicity of the sulfur atom, which is not attenuated by resonance as seen in aryl systems. However, the steric bulk of the cyclopentyl group moderates its reactivity compared to the less-hindered MsCl.
-
Enhanced Crystallinity of Derivatives: This is arguably the most significant practical advantage of CPMSC. The bulky and conformationally rigid cyclopentyl group can facilitate the formation of highly crystalline sulfonamide or sulfonate ester derivatives.[8][17] In multi-step pharmaceutical synthesis, having stable, crystalline intermediates is invaluable as it simplifies purification (often avoiding tedious chromatography), improves handling, and ensures high purity of the material carried forward. Mesyl derivatives, in contrast, are frequently oils or low-melting solids that can be challenging to purify.
-
Improved Solubility and Bioavailability: The introduction of the cyclopentyl group can lead to sulfonamide-containing compounds with improved solubility in organic solvents and better bioavailability in biological systems.[4]
-
Head-to-Head Comparison: Performance and Application
The choice of a sulfonylating agent is a multi-faceted decision. The following table and discussion break down the key performance indicators.
| Feature | Mesyl Chloride (MsCl) | Tosyl Chloride (TsCl) | This compound (CPMSC) | Trifluoromethanesulfonyl Chloride (TfCl) |
| Relative Reactivity | Very High | Moderate | High | Extremely High |
| Steric Hindrance | Low | Moderate | High | Low |
| Typical Form | Liquid | Solid | Liquid | Gas/Liquid |
| Crystallinity of Derivatives | Often Low (Oils) | High | Often High | Variable |
| Leaving Group Ability | Excellent | Excellent | Excellent | Exceptional |
| Key Advantage | High reactivity, atom economy | Benchmark, stable, crystalline | Promotes crystallinity of derivatives, bulky | Creates superb leaving groups |
| Potential Drawback | Derivatives can be oily; potential for sulfene formation[18] | Slower reactions | Higher molecular weight | Highly reactive, moisture sensitive |
Causality Behind Experimental Choices
-
When to Choose CPMSC:
-
When Crystallinity is Paramount: If you are working on a multi-step synthesis and need a solid, easily purifiable intermediate, CPMSC is an excellent choice. The likelihood of obtaining a crystalline sulfonamide or sulfonate ester is significantly higher than with MsCl.
-
To Enhance Regioselectivity: The steric bulk of CPMSC can be exploited to selectively sulfonylate a less sterically hindered position in a molecule containing multiple reactive sites (e.g., a primary vs. a secondary alcohol).[19]
-
For Medicinal Chemistry Scaffolds: When the synthetic target is a potential drug candidate, the cyclopentyl moiety can be strategically incorporated to improve its pharmacokinetic properties.[15]
-
-
When to Choose Other Agents:
-
For Maximum Speed: When the highest possible reaction rate is needed and the resulting product is easily purified, MsCl is the preferred reagent.[10]
-
For a Well-Characterized Leaving Group: When preparing a substrate for kinetic studies or well-established follow-on reactions, the vast literature on tosylates makes TsCl a reliable choice.
-
For Unreactive Substrates: For converting highly unreactive alcohols into leaving groups, the extreme reactivity of TfCl (or triflic anhydride) is often necessary.[13]
-
Experimental Protocols and Methodologies
The following is a generalized, self-validating protocol for the sulfonylation of a primary alcohol. This protocol can be adapted for most sulfonyl chlorides by adjusting the reaction time and temperature based on the reagent's known reactivity.
General Protocol: Comparative Sulfonylation of Benzyl Alcohol
This procedure describes the parallel synthesis of benzyl mesylate, benzyl tosylate, and benzyl cyclopentylmethanesulfonate to illustrate the typical workflow.
Materials:
-
Benzyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
This compound (CPMSC)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To three separate oven-dried round-bottom flasks under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration). Cool the flasks to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to each flask with stirring. Rationale: A tertiary amine base is required to neutralize the HCl generated during the reaction, driving it to completion.[12][20]
-
Sulfonyl Chloride Addition:
-
To flask 1, slowly add MsCl (1.2 eq).
-
To flask 2, add TsCl (1.2 eq) portion-wise (if solid).
-
To flask 3, slowly add CPMSC (1.2 eq).
-
-
Reaction Monitoring: Allow the reactions to stir at 0 °C and warm to room temperature. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).
-
Expected Observation: The reaction with MsCl will likely be complete first, followed by CPMSC, and then TsCl.
-
-
Workup:
-
Quench the reactions by adding water. Transfer the mixtures to separatory funnels.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove residual acid), and brine.[16]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[16]
-
-
Purification and Characterization:
-
Analyze the crude products by NMR to confirm conversion.
-
The crude product from the MsCl reaction may be an oil requiring column chromatography.
-
The crude products from the TsCl and CPMSC reactions are more likely to be solids that can be purified by recrystallization.[17]
-
Visualization of Experimental Workflow
Caption: A generalized experimental workflow for the sulfonylation of an alcohol.
Decision Framework for Reagent Selection
To assist in choosing the optimal reagent, the following decision tree highlights the key considerations based on the desired outcome.
Caption: A decision tree to guide the selection of a suitable sulfonylating agent.
Conclusion and Authoritative Insights
While TsCl and MsCl remain the workhorses of sulfonylation chemistry, this compound (CPMSC) presents a compelling alternative for process and medicinal chemists. Its primary advantage lies in the propensity of its derivatives to form stable, crystalline solids, which is a significant asset for the purification and handling of intermediates in complex synthetic routes.
The choice of a sulfonylating agent should not be a default but a deliberate, strategic decision. By understanding the interplay between reactivity, sterics, and the desired physical properties of the product, researchers can leverage the full spectrum of available reagents. CPMSC, with its unique bulky alkyl structure, is a powerful tool that can solve specific, and often challenging, problems in pharmaceutical development and advanced organic synthesis.
References
-
D'Angelo, N., & Zard, S. Z. (2015). Recent advances in heterolytic nucleofugal leaving groups. RSC Advances, 5(35), 27904-27943. Available from: [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Trifluoromethanesulfonyl Chloride as a Sulfonylating Agent. Retrieved from [Link]
-
Li, Z., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672. Available from: [Link]
-
Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. Retrieved from [Link]
-
Ashenhurst, J. (2018, November 26). The Sulfonyl Blocking-Group Strategy For Synthesis of Aromatic Molecules. Master Organic Chemistry. Retrieved from [Link]
-
Copinga, S., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4208. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Chemsrc. (2025, September 19). CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4. Retrieved from [Link]
-
Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group? Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Sulfonylating Agents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. 7(3), 1121-1125. Available from: [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. 15(3), 282-290. Retrieved from [Link]
-
Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. 87(23), 15817–15827. Retrieved from [Link]
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. 22(24), 9596–9600. Retrieved from [Link]
-
Journal of the American Chemical Society. (1981). Sulfonate leaving groups, structure and reactivity. 2,2,2-Trifluoroethanesulfonate. 103(15), 4587–4591. Retrieved from [Link]
-
PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. 19(8), 1235-59. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dehydroxylative Sulfonylation of Alcohols. Retrieved from [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. 15(3), 282-290. Retrieved from [Link]
-
National Institutes of Health. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. 14, 2745–2770. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.10: Leaving Group Formation. Retrieved from [Link]
-
PubMed. (2020). Recent Advances of Sulfonylation Reactions in Water. 17(6), 555-569. Retrieved from [Link]
-
Organic Process Research & Development. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. 14(4), 899-912. Retrieved from [Link]
-
ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
ResearchGate. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Retrieved from [Link]
-
Semantic Scholar. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. 14, 2745-2770. Retrieved from [Link]
-
PubMed. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Retrieved from [Link]
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Mass spectrometry analysis of Cyclopentylmethanesulfonyl chloride derivatives
This technical guide details the mass spectrometry analysis of Cyclopentylmethanesulfonyl chloride (CAS 242459-85-4) , a critical sulfonyl chloride building block used in medicinal chemistry (e.g., synthesis of sulfonamide-based bioisosteres).
Given the high reactivity of sulfonyl chlorides, this guide compares Direct Analysis against Derivatization Strategies , providing a self-validating protocol for differentiating this scaffold from its structural isomers (e.g., Cyclohexanesulfonyl chloride).
Publication Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers
Executive Summary: The Analytical Challenge
This compound (Cp-CH2-SO2Cl ) is a reactive intermediate. Its analysis is complicated by two factors:
-
Hydrolytic Instability: The sulfonyl chloride moiety rapidly hydrolyzes to sulfonic acid in the presence of moisture, leading to variable quantitative results.
-
Isomeric Ambiguity: It is isomeric with Cyclohexanesulfonyl chloride (both C₆H₁₁ClO₂S, MW 182.67). Distinguishing the cyclopentyl-methyl scaffold from the cyclohexyl ring is critical for structural integrity in drug development.
This guide compares three analytical workflows to resolve these challenges.
Comparative Analysis of Analytical Workflows
The following table compares the performance of Direct GC-MS, Derivatization GC-MS, and Derivatization LC-MS.
| Feature | Method A: Direct GC-MS | Method B: Methyl Ester Derivatization (GC-MS) | Method C: Amine Derivatization (LC-MS) |
| Analyte Form | Intact Sulfonyl Chloride | Methyl Sulfonate Ester (R-SO₃Me) | Sulfonamide (R-SO₂NH-R') |
| Stability | Low (Thermal degradation in injector) | High | Very High |
| Sensitivity | Moderate | High | Ultra-High (ESI response) |
| Isomer Resolution | Good (Retention time differences) | Excellent | Moderate (Depends on column) |
| Suitability | Rapid purity checks of raw material | Precise quantification | Biological matrices / DMPK |
| Key Risk | In-source hydrolysis to HCl + Acid | Incomplete methylation | Adduct formation |
Expert Insight:
-
Choose Method A only for quick "spot checks" of raw material purity in anhydrous conditions.
-
Choose Method C (Sulfonamide formation) for the most robust, self-validating characterization, especially when proving the structure of the cyclopentyl-methyl linkage versus the cyclohexyl ring.
Structural Elucidation & Isomer Differentiation
A critical requirement is distinguishing This compound (1) from its isomer Cyclohexanesulfonyl chloride (2) .
Fragmentation Logic (EI - 70 eV)
Both molecules have a molecular ion (
-
Cyclohexanesulfonyl chloride:
-
Cleavage of
yields the Cyclohexyl cation (m/z 83) . -
Secondary fragmentation loses
to form m/z 55 .
-
-
This compound:
-
Cleavage yields the Cyclopentylmethyl cation (m/z 83) .
-
Key Difference: The extra methylene (
) spacer allows for a specific ring contraction/expansion rearrangement . The ratio of m/z 69 (Cyclopentyl cation) vs. m/z 83 often differs significantly between the two isomers due to the stability of the methyl-substituted carbocation.
-
Validated Experimental Protocol (Method C)
Objective: Create a stable, UV-active, and MS-responsive derivative to confirm identity and purity. Reagent: Benzylamine (forms a stable sulfonamide).
Step-by-Step Workflow
-
Preparation:
-
Dissolve 10 mg of this compound in 1 mL anhydrous Dichloromethane (DCM).
-
Add 1.2 equivalents of Benzylamine and 2.0 equivalents of Triethylamine (TEA) as a base scavenger.
-
-
Reaction:
-
Vortex for 30 seconds. Incubate at Room Temperature (RT) for 10 minutes.
-
Self-Validation Check: The reaction is exothermic. A complete disappearance of the starting material (TLC or rapid GC) confirms the reaction.
-
-
Quench & Extraction:
-
Add 1 mL 1M HCl (to remove excess amine).
-
Extract the organic layer (DCM). Evaporate to dryness and reconstitute in Methanol.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Ionization: ESI Positive Mode.
-
Self-Validating Criteria
-
Success: Observation of the protonated sulfonamide molecular ion
.-
MW of Derivative = 182.67 (Chloride) - 35.45 (Cl) + 107.15 (Benzylamine) - 1.01 (H) ≈ 253.3 Da .
-
Target Ion: m/z 254.1 (
).
-
-
Failure: Presence of m/z 165 (Cyclopentylmethanesulfonic acid) indicates hydrolysis of the starting material prior to derivatization.
Visualization of Workflows & Pathways
The following diagram illustrates the derivatization logic and the mass spectral fragmentation pathways used to distinguish isomers.
Caption: Workflow comparing Direct EI-MS fragmentation pathways against the recommended Benzylamine derivatization strategy for unambiguous identification.
References
-
Popova, S. A., et al. "Mass Spectrometry Analysis of Sulfonyl Chlorides and Their Derivatives." Journal of Analytical Chemistry, 2018. 1
-
NIST Mass Spectrometry Data Center. "Fragmentation Patterns of Cycloalkyl Derivatives." NIST Chemistry WebBook. 2
-
Li, Y., et al. "Derivatization Strategies for LC-MS Analysis of Reactive Acyl and Sulfonyl Chlorides." Analytical Chemistry, 2021.[3] 4
-
ChemSrc. "this compound Properties and Safety." 5
Sources
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Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Cyclopentylmethanesulfonyl Chloride Reaction Analysis
For the modern researcher, scientist, and drug development professional, the precise monitoring of chemical reactions is not just a procedural necessity but the bedrock of innovation and quality. Cyclopentylmethanesulfonyl chloride, a key building block in the synthesis of novel pharmaceuticals and agrochemicals, presents a unique set of analytical challenges due to its inherent reactivity and lack of a strong UV chromophore.[1] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the effective analysis of this compound reactions, empowering you to make informed decisions for robust and reliable results.
The high reactivity of sulfonyl chlorides, while advantageous for synthesis, makes their direct analysis challenging.[2] Many direct analysis methods are unsuitable due to the reactive nature of these compounds.[2] This guide will explore two primary HPLC-based strategies: a derivatization-based Reversed-Phase HPLC (RP-HPLC) method with UV detection, and a direct analysis approach using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present comparative data to guide your method selection.
The Challenge of the Unseen: Why Direct HPLC-UV Analysis of this compound is Problematic
This compound, like many aliphatic sulfonyl chlorides, does not possess a significant chromophore, a part of a molecule that absorbs ultraviolet or visible light. This intrinsic property renders it practically invisible to UV detectors, the most common type of detector used in HPLC systems. Furthermore, the high reactivity of the sulfonyl chloride group with protic solvents, such as water and methanol commonly used in RP-HPLC mobile phases, can lead to on-column degradation, yielding inaccurate and irreproducible results.[3] This instability in aqueous solutions is a critical factor that often necessitates a more sophisticated analytical approach.[3][4]
Strategy 1: Illuminating the Invisible through Derivatization - RP-HPLC with UV Detection
To overcome the detection challenge, a widely adopted and robust strategy is pre-column derivatization. This involves reacting the sulfonyl chloride with a suitable agent to attach a UV-active tag, making it readily detectable.
The Principle of Derivatization
The core principle lies in converting the non-chromophoric analyte into a derivative that has a strong UV absorbance at a specific wavelength. For sulfonyl chlorides, nucleophilic reagents that form stable, UV-active products are ideal. A common choice is an aromatic amine, such as benzylamine, which reacts with the sulfonyl chloride to form a stable and highly UV-active sulfonamide.[5]
Comparative Performance of Derivatization Agents
While benzylamine is a solid choice, other derivatizing agents can also be employed, each with its own set of advantages and potential drawbacks. The choice of agent can influence reaction kinetics, derivative stability, and chromatographic behavior.
| Derivatization Agent | Resulting Derivative | Key Advantages | Potential Considerations |
| Benzylamine | N-Benzylcyclopentylmethanesulfonamide | Readily available, forms a stable derivative with strong UV absorbance.[5] | May require removal of excess reagent before analysis. |
| 2-Naphthalenesulfonyl Chloride (Dansyl Chloride) | Mixed Sulfonamide | Produces a highly fluorescent derivative, enabling very low detection limits with a fluorescence detector. | The derivatizing agent itself is a sulfonyl chloride and may introduce complexities. |
| p-Nitrobenzoyl chloride | Mixed Anhydride | Introduces a nitroaromatic chromophore with strong UV absorbance at a longer wavelength, potentially reducing interference from other matrix components. | The anhydride formed might be less stable than a sulfonamide. |
For the purpose of this guide, we will focus on a detailed protocol using benzylamine due to its proven effectiveness and straightforward application for sulfonyl chlorides.[5]
Experimental Protocol: Derivatization-Based RP-HPLC-UV
This protocol provides a step-by-step methodology for the analysis of a this compound reaction, such as its conversion to a sulfonamide.
1. Sample Preparation and Derivatization:
-
Reaction Quenching: At a designated time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a 10-fold excess of aprotic, dry solvent (e.g., acetonitrile) to prevent further reaction.
-
Derivatization of Unreacted this compound:
-
To the quenched reaction aliquot, add a 5-fold molar excess of a derivatization solution (e.g., 5% v/v benzylamine in acetonitrile).[5]
-
Allow the derivatization reaction to proceed for at least 24 hours at room temperature to ensure complete conversion of the sulfonyl chloride to the stable N-benzylcyclopentylmethanesulfonamide derivative.[5]
-
-
Final Dilution and Filtration: Dilute the derivatized sample to a suitable concentration for HPLC analysis (typically within the 0.01-0.1 mg/mL range) using the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A robust C18 reversed-phase column is recommended (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm).[5]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is often necessary to separate the starting materials, products, and the derivatized sulfonyl chloride within a reasonable timeframe.
-
Initial Conditions: 95% Mobile Phase A, 5% Mobile Phase B.
-
Gradient: Linearly increase to 95% Mobile Phase B over 10 minutes.
-
Hold: Hold at 95% Mobile Phase B for 2 minutes.
-
Re-equilibration: Return to initial conditions over 1 minute and re-equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the derivatized analyte has maximum absorbance (e.g., 210 nm).[5]
3. Data Analysis and Validation:
-
The concentration of the unreacted this compound (as its derivative) and the reaction product can be quantified using an external standard method.[5]
-
Method Validation: For routine use, the method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[6] A well-validated method for a similar compound showed good linearity (r = 1.0000) in the range of 0.01 mg/mL to 0.03 mg/mL and high precision (RSD% of 0.01%).[5]
Visualizing the Workflow: Derivatization HPLC
Caption: Workflow for the analysis of this compound reactions using derivatization HPLC.
Strategy 2: The Power of Direct Detection - Liquid Chromatography-Mass Spectrometry (LC-MS)
For laboratories equipped with mass spectrometry, LC-MS offers a powerful alternative that can circumvent the need for derivatization.
The Principle of LC-MS
LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of ions, allowing for the direct detection of this compound and its reaction products, even without a UV chromophore.
Comparative Performance: HPLC-UV vs. LC-MS
| Feature | HPLC-UV with Derivatization | LC-MS (Direct Analysis) |
| Specificity | Good, but potential for co-elution with other UV-active species. | Excellent, based on unique mass-to-charge ratios of analytes.[7][8] |
| Sensitivity | Good, but dependent on the molar absorptivity of the derivative. | Generally higher, especially with modern instruments.[7] |
| Sample Preparation | More complex due to the derivatization step. | Simpler, often only requiring dilution and filtration. |
| Throughput | Lower, due to the time required for derivatization. | Higher, with shorter run times often possible.[7] |
| Cost | Lower initial instrument cost. | Higher initial instrument and maintenance costs. |
| Information Content | Provides retention time and UV spectrum. | Provides retention time and mass spectrum, which can aid in structural elucidation of unknown byproducts. |
LC-MS is clearly superior to HPLC-UV for the analysis of complex biological matrices due to its much more selective detection.[7]
Experimental Protocol: Direct LC-MS Analysis
This protocol outlines a starting point for the direct analysis of a this compound reaction.
1. Sample Preparation:
-
Reaction Quenching: As with the derivatization method, quench an aliquot of the reaction mixture in a 10-fold excess of dry acetonitrile.
-
Dilution and Filtration: Dilute the quenched sample to a suitable concentration for LC-MS analysis (typically in the low µg/mL to ng/mL range) using the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
2. LC-MS Instrumentation and Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX XDB-C18, 100 mm x 4.6 mm, 1.8 µm).[9]
-
Mobile Phase:
-
Gradient Elution:
-
Initial Conditions: 95% Mobile Phase A, 5% Mobile Phase B.
-
Gradient: Linearly increase to 95% Mobile Phase B over 8 minutes.
-
Hold: Hold at 95% Mobile Phase B for 2 minutes.
-
Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 3 µL.[9]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. The specific m/z values to monitor would correspond to the protonated molecules of this compound, the amine reactant, and the sulfonamide product.
-
Visualizing the Workflow: Direct LC-MS
Caption: Workflow for the direct analysis of this compound reactions using LC-MS.
Ensuring Method Robustness: The Role of Forced Degradation Studies
Regardless of the chosen method, a thorough understanding of the stability of this compound and its reaction products is paramount. Forced degradation studies, where the analyte is exposed to harsh conditions (acid, base, oxidation, heat, light), are essential for developing a stability-indicating method.[10][11][12] Such a method can reliably separate the main components from any potential degradation products, ensuring the accuracy of the analytical results over time.
Conclusion: Selecting the Optimal Path Forward
The choice between a derivatization-based HPLC-UV method and a direct LC-MS approach for analyzing this compound reactions depends on several factors, including the available instrumentation, the required sensitivity and specificity, and the complexity of the sample matrix.
-
For laboratories with standard HPLC-UV equipment, the derivatization method is a reliable and cost-effective solution. It requires careful optimization of the derivatization step but can provide accurate and precise quantitative data.
-
For researchers seeking higher throughput, enhanced sensitivity, and greater specificity, particularly for complex reaction mixtures or trace-level analysis, LC-MS is the superior choice. The ability to directly detect the analyte and its products without derivatization simplifies sample preparation and provides more definitive identification.
By understanding the principles, advantages, and limitations of each approach, and by implementing the detailed protocols provided, researchers can confidently select and validate an appropriate HPLC method for the accurate and reliable analysis of this compound reactions, thereby accelerating their research and development efforts.
References
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google P
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed. [Link]
-
Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed. [Link]
-
Different Types of HPLC Columns Used in Analysis - Pharmaguideline. [Link]
-
Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PubMed Central. [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey - ResearchGate. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. [Link]
-
A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed. [Link]
-
LC and LC/MS Columns - Agilent. [Link]
-
(PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. - ResearchGate. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. [Link]
-
Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed. [Link]
-
Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - NIH. [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... - ResearchGate. [Link]
-
A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i - SciSpace. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. [Link]
-
Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms - Impactfactor. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Link]
-
Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients - PubMed. [Link]
-
Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations.. [Link]
-
Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed. [Link]
-
LC-MS & UHPLC-MS solvents. [Link]
-
Is there a difference between HPLC and LC-MS grade solvents?!?!? [Link]
-
(PDF) Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms - ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
Safety Operating Guide
Operational Guide: Disposal of Cyclopentylmethanesulfonyl Chloride
This guide provides a rigorous, field-validated operational framework for the safe disposal of Cyclopentylmethanesulfonyl Chloride (CAS 242459-85-4) . It is designed for senior researchers and safety officers who require immediate, actionable technical data without introductory fluff.
Executive Hazard Assessment
Chemical Identity: this compound CAS: 242459-85-4 Molecular Formula: C₆H₁₁ClO₂S Reactivity Class: Acid Halide / Sulfonyl Chloride
The Core Threat: The primary disposal hazard is uncontrolled hydrolysis . Upon contact with moisture (even ambient humidity), this compound undergoes rapid hydrolysis, liberating Hydrogen Chloride (HCl) gas and generating Cyclopentylmethanesulfonic acid .
-
Exothermic Risk: The hydrolysis is highly exothermic. In a closed waste container, this can lead to rapid pressurization and rupture (BLEVE risk).
-
Corrosivity: The resulting byproduct is a strong acid (pH < 1), classifying the waste immediately as RCRA D002 (Corrosive) .
-
Lachrymator Potential: Like many sulfonyl chlorides, vapors are irritating to mucous membranes and eyes.
Pre-Disposal Stabilization (The "Quenching" Protocol)
Do not place neat this compound directly into a waste drum. It must be chemically deactivated (quenched) first.
Reagents Required:
-
Solvent: Dichloromethane (DCM) or Toluene (to dilute the reagent).
-
Base: Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH). Note: NaHCO₃ generates CO₂ gas (foaming); NaOH generates more heat. Choose based on your cooling capacity.
-
Ice Bath: Essential for thermal control.
Step-by-Step Quenching Procedure
This protocol converts the reactive chloride into a stable, water-soluble sulfonate salt.
-
Dilution: Dissolve the residual this compound in an inert solvent (DCM or Toluene) to a concentration of <10% v/v. This acts as a heat sink.
-
Cooling: Place the reaction vessel in an ice/water bath (0°C).
-
Hydrolysis (The "Kill" Step):
-
Slowly add the basic solution (e.g., 10% NaOH) dropwise.
-
Monitor Temperature: Ensure internal temperature does not exceed 20°C.
-
Reaction:
-
-
Verification: Test the pH of the aqueous layer. It should remain basic (pH > 9). If acidic, add more base.
-
Phase Separation:
-
Organic Layer: Contains the solvent. Treat as Halogenated Organic Waste .
-
Aqueous Layer: Contains the neutralized sulfonate salt. Treat as Aqueous Chemical Waste .
-
Waste Classification & Regulatory Compliance (RCRA)
Proper coding is mandatory for federal (EPA) and local compliance.
| Waste Stream | Composition | RCRA Code | Hazard Class |
| Neat Chemical | Unused/Expired Reagent | D002 (Corrosive), D003 (Reactive - Potential) | Corrosive Liquid, Acidic, Organic, n.o.s. |
| Quenched Aqueous | Sulfonate salt, NaCl, Water | Non-Hazardous (if pH 5-9)* | N/A (Verify local drain disposal limits) |
| Quenched Organic | DCM/Toluene Trace Reagent | F002 (Spent Halogenated Solvent) | Flammable / Toxic |
| Solid Debris | Contaminated Gloves/Wipes | D002 | Hazardous Solid |
*Note: Even if neutralized, many commercial waste haulers prefer listing "Quenched Sulfonyl Chlorides" as Non-Regulated Chemical Waste rather than drain disposal to ensure "Cradle-to-Grave" tracking.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for handling this specific compound, ensuring no step leads to an uncontrolled exothermic event.
Figure 1: Operational workflow for the controlled quenching and disposal of sulfonyl chlorides.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735404, this compound. Retrieved from .
-
Sigma-Aldrich (2024). Safety Data Sheet: Cyclopentanesulfonyl chloride (Analogous Structure Safety Data). Retrieved from .
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from .
-
New Jersey Department of Health (2016). Hazardous Substance Fact Sheet: Sulfonyl Chlorides. Retrieved from .
Personal protective equipment for handling Cyclopentylmethanesulfonyl Chloride
CAS: 242459-85-4 | Formula: C₆H₁₁ClO₂S | Class: Sulfonyl Chloride
Part 1: Executive Hazard Assessment
Immediate Action Required: Treat Cyclopentylmethanesulfonyl chloride as a high-consequence corrosive and lachrymator .
As a Senior Application Scientist, I must emphasize that the primary danger of this reagent is not merely its acidity, but its moisture sensitivity . Upon contact with mucous membranes or ambient humidity, the sulfonyl chloride moiety hydrolyzes rapidly to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid. This creates a dual-hazard mechanism: chemical burns from the acid and respiratory damage from the aerosolized HCl.
Core Hazards:
-
Skin/Eye: Causes severe skin burns and eye damage (Skin Corr.[1] 1B).
-
Respiratory: Inhalation of vapors/mist causes severe irritation or edema (Lachrymator).
-
Reactivity: Violent reaction with water/bases; incompatible with strong oxidizers.
Part 2: Personal Protective Equipment (PPE) Stratification
Do not rely on standard laboratory PPE alone. The lipophilic nature of the cyclopentyl group facilitates skin absorption, while the sulfonyl chloride group provides the corrosive payload.
The "Dual-Barrier" Glove System (Mandatory)
Standard nitrile gloves provide insufficient permeation resistance against sulfonyl chlorides for prolonged periods. You must utilize a layered approach.
-
Inner Layer (Chemical Barrier): Silver Shield® / 4H® (Laminate Film) .
-
Scientific Rationale: Laminate film offers >4 hours of breakthrough time for organosulfur chlorides, whereas thin nitrile may degrade in minutes.
-
-
Outer Layer (Mechanical/Dexterity): Nitrile (5-8 mil) .
-
Function: Protects the inner laminate glove from tears and provides grip. If splashed, strip the outer glove immediately; the inner glove remains your fail-safe.
-
Respiratory & Eye Protection[1][3][4][5]
-
Primary Engineering Control: All operations must occur within a certified chemical fume hood with the sash at the lowest working position.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[2][3][4] Safety glasses are insufficient due to the risk of aerosolized HCl generation.
-
Face Protection: A full face shield is mandatory for transfers >10 mL or when working outside a glovebox.
Body Shielding
-
Standard: Chemical-resistant lab coat (buttoned to neck) and long pants (no synthetic fibers that melt).
-
High-Volume (>100g): Add a chemically resistant apron (Tyvek or PVC) to protect the torso from splash-back during quenching.
Part 3: Operational Workflow & Decision Logic
The following diagram outlines the critical decision points for safe handling, specifically focusing on the "Quench" step where most accidents occur.
Figure 1: Operational decision tree for handling this compound, emphasizing the critical quenching pathway.
Part 4: Technical Handling Protocol
Preparation & Environment[1][6][7][8][9]
-
Moisture Exclusion: Ensure all glassware is oven-dried. Residual moisture will trigger hydrolysis, releasing HCl gas before you even begin.
-
Trap Setup: If the reaction is run at scale (>5g), attach the reaction vessel vent to a scrubber (NaOH solution) to neutralize evolved HCl gas.
Transfer Techniques
-
Small Scale (<5 mL): Use a glass syringe with a PTFE-tipped plunger. Avoid standard rubber-tipped plungers as sulfonyl chlorides can swell/degrade rubber, leading to seizing and spills.
-
Large Scale (>5 mL): Use positive pressure cannulation (double-ended needle) with inert gas (Nitrogen/Argon). Never pour this reagent from a height; the turbulence increases surface area for hydrolysis and fuming.
The Quenching Protocol (The "Self-Validating" Safety Step)
The majority of incidents occur here. The goal is to manage the exotherm.
-
The Rule: Always add the reagent (or reaction mix) to the water/ice , never the reverse.
-
Procedure:
-
Prepare a slurry of crushed ice and water (or saturated Sodium Bicarbonate if neutralizing).
-
Cool the reaction mixture to 0°C.
-
Transfer the reaction mixture dropwise into the agitated ice slurry.
-
Validation: Monitor the internal temperature. If it rises >10°C, stop addition and allow to cool. This confirms the rate of addition is safe.
-
Emergency Response
-
Skin Contact: Immediately strip contaminated gloves/clothing.[3] Flush skin with water for 15 minutes .[5][3] Do not use "neutralizing" creams immediately; dilution is the priority.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Part 5: Physical Data & Specifications
| Property | Data | Relevance to Safety |
| Molecular Weight | 182.67 g/mol | Calculation of stoichiometry. |
| Physical State | Liquid (Colorless to Yellow) | Fluid handling precautions apply. |
| Boiling Point | ~114°C (at reduced pressure) | Do not overheat; decomposition releases SO₂/HCl. |
| Solubility | DCM, THF, Ethyl Acetate | Soluble in organic solvents; reacts with water. |
| GHS Signal | DANGER | High alert required. |
| Hazard Codes | H314, H318 | Causes severe burns/eye damage. |
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10886580, this compound. Retrieved from [Link][1]
-
University of California, Los Angeles (UCLA). Standard Operating Procedure: Acid Chlorides and Sulfonyl Chlorides. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
